(2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Overview
Description
“(2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom.
Synthesis Analysis
The synthesis of such compounds often involves the reaction of α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine . This reaction can be catalyzed by vitamin B1 and results in the formation of 1,3,5-trisubstituted-1H-pyrazoles .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring and a thiophene ring. The pyrazole ring contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom.Scientific Research Applications
Synthesis and Chemical Characterization
- The compound has been utilized as a starting material or intermediate in the synthesis of a structurally diverse library of compounds. It reacts with different chemical entities to produce dithiocarbamates, thioethers, pyrazolines, pyridines, and various heterocyclic derivatives, showcasing its versatility in organic synthesis (G. Roman, 2013).
- It serves as a precursor for the generation of pyrazoline derivatives, indicating its importance in the development of novel heterocyclic compounds with potential biological activities (Humaira Parveen et al., 2008).
Photophysical and Chemosensor Applications
- Pyrazoline derivatives synthesized from this compound have been studied for their photophysical properties and potential as fluorescent chemosensors. These derivatives demonstrate positive solvatochromism and can act as fluorescent chemosensors for metal ions such as Fe3+, showcasing their application in the detection of metal ions in solutions (Salman A. Khan, 2020).
Antibacterial and Biological Activities
- Derivatives of this compound have been synthesized and characterized for their potential biological activities. Studies have focused on evaluating the antimicrobial properties of these derivatives, indicating their potential utility in developing new antimicrobial agents (P. Tharmaraj et al., 2009).
- Furthermore, specific derivatives have been investigated for their antidepressant activities in preclinical evaluations, suggesting the therapeutic potential of compounds based on this chemical structure in treating depression (B. Mathew et al., 2014).
Future Directions
properties
IUPAC Name |
(E)-1-(3,5-dimethylpyrazol-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-9-8-10(2)14(13-9)12(15)6-5-11-4-3-7-16-11/h3-8H,1-2H3/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSZJSHBDOIFSS-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C=CC2=CC=CS2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C(=O)/C=C/C2=CC=CS2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401328302 | |
Record name | (E)-1-(3,5-dimethylpyrazol-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401328302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26662289 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
479257-95-9 | |
Record name | (E)-1-(3,5-dimethylpyrazol-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401328302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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